biological activity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol
biological activity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol
An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol and Its Analogs
Introduction: A Privileged Scaffold in Medicinal Chemistry
Phenolic compounds are a cornerstone of drug discovery, prized for their vast array of biological activities. Within this class, molecules featuring a guaiacol (2-methoxyphenol) core have demonstrated significant potential. This guide focuses on the biological activities associated with 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, a specific Mannich base derivative. While direct research on this exact molecule is emerging, a wealth of data from structurally similar analogs—including its methylphenyl counterpart and related Schiff bases—provides a strong predictive framework for its therapeutic potential.
These molecules combine the radical-scavenging and hydrogen-donating capabilities of the phenolic hydroxyl group with the structural and electronic contributions of the methoxy and substituted aminomethyl moieties. This unique combination is believed to underpin their observed anticancer, antioxidant, and antimicrobial properties. The synthesis of the target compound typically proceeds through a Mannich reaction involving guaiacol, formaldehyde, and 4-methoxyaniline, while related imines are formed via condensation reactions.[1] This guide will synthesize the current understanding of this chemical class, drawing on authoritative data from its closest analogs to build a comprehensive profile.
Anticancer and Cytotoxic Potential
Evidence strongly suggests that this structural class possesses significant anticancer activity, primarily through the modulation of key cellular signaling pathways and the induction of apoptosis.
Mechanism of Action: NF-κB Modulation and Apoptosis Induction
Research into the closely related analog, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, has revealed potent activity against various cancer cell lines.[1] A primary mechanism of action is the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates inflammation, immune response, and cell survival. Its dysregulation is a hallmark of many cancers, promoting proliferation and preventing cell death. By interfering with NF-κB activity, these compounds can suppress tumor growth.[1]
Furthermore, this analog demonstrates potent pro-apoptotic activity in leukemia cell systems.[1] It triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, making it effective against diverse leukemia types.[1] This dual-pronged attack, combining growth suppression with apoptosis induction, is a highly desirable trait for an anticancer agent. Related imine base compounds have also shown cytotoxic properties against skin cancer cell lines.[2]
Caption: Modulation of the NF-κB pathway by the subject compound class.
Data Summary: Cytotoxicity
The following table summarizes the cytotoxic activity of related compounds against various cancer cell lines.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Schiff base of salicylaldehyde & 2-amino-4-phenyl-5-methyltiazole | HepG2 (Liver) | IC50 | 9.22 µg/mL | [3] |
| Schiff base of salicylaldehyde & 2-amino-4-phenyl-5-methyltiazole | MCF-7 (Breast) | IC50 | 10.00 µg/mL | [3] |
| Hydroxylated Biphenyl Compound 11 | Melanoma | IC50 | 1.7 ± 0.5 µM | [4] |
| Hydroxylated Biphenyl Compound 12 | Melanoma | IC50 | 2.0 ± 0.7 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[2][5]
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Cell Culture: Culture cancer cells (e.g., A431, T47D) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
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Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations. Replace the old media in the wells with 100 µL of the media containing the test compound. Include vehicle control (DMSO) and untreated control wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Potent Antioxidant Activity
The guaiacol structure is a well-established antioxidant pharmacophore. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the methoxy group modulates this activity through electronic effects.[1]
Mechanism of Action: Radical Scavenging
Antioxidant activity is primarily mediated by the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), thus neutralizing it. The resulting phenoxy radical is stabilized by resonance, particularly through delocalization of the unpaired electron across the aromatic ring, which is further influenced by substituents like the methoxy group. This stabilization prevents the phenoxy radical from initiating further chain reactions.
A Schiff base isomer, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has demonstrated remarkable antioxidant activity, with an EC50 value of 10.46 ppm in the DPPH assay.[6][7] This indicates that it is a more potent radical scavenger than many standard antioxidants under the tested conditions.
Caption: Hydrogen atom transfer mechanism for phenolic antioxidants.
Data Summary: Antioxidant Activity
| Compound | Assay | Metric | Value | Reference |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | EC50 | 10.46 ppm | [6][7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) method for evaluating antioxidant capacity.[6][7]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the test compound in methanol to create a stock solution. Prepare several serial dilutions from the stock solution (e.g., 5 to 30 ppm).
-
Reaction Mixture: In a 96-well plate or test tubes, mix 1 mL of each sample dilution with 2 mL of the DPPH solution. A blank is prepared using 1 mL of methanol and 2 mL of DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. The color will change from violet to yellow in the presence of an antioxidant.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
EC50 Determination: Plot the % inhibition against the sample concentrations. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from the graph.
Antimicrobial Activity
Derivatives of this chemical class have also shown promise as antimicrobial agents. The combination of the phenolic ring and the imine or amine side chain can interact with bacterial cell membranes or intracellular targets.
Observed Spectrum of Activity
Studies on related methoxyphenol Schiff bases have confirmed their antibacterial potential. For instance, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol was found to be moderately active against the Gram-negative bacterium Kelebsiella pneumoniae.[8] Another analog, 2,6-dimethoxy-4-((phenylamino) methyl) phenol, was effective against Pseudomonas aeruginosa.[9] This suggests that the core structure can be modified to target specific pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Grow a fresh culture of the test bacterium (e.g., K. pneumoniae) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Directions
The compound 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol belongs to a class of molecules with a compelling and diverse biological profile. Based on robust evidence from its close structural analogs, it is predicted to possess significant anticancer, antioxidant, and antimicrobial properties. The modulation of the NF-κB pathway represents a particularly promising avenue for anticancer drug development, while its potent radical-scavenging ability makes it a candidate for applications where oxidative stress is a key pathological factor.
While the data from related structures is highly informative, direct experimental validation of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is a critical next step. Future research should prioritize its chemical synthesis and purification, followed by a comprehensive screening of its biological activities using the protocols detailed in this guide. Further investigation into its mechanism of action, in vivo efficacy, and safety profile will be essential to unlock its full therapeutic potential.
References
- Smolecule. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol.
- Nafiah, N., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. DOI: 10.2991/assehr.k.210421.042.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
- Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank. DOI: 10.3390/M373.
- Nafiah, N., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
-
PubChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]
- Verma, R., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Research Trend.
- Moccia, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI.
- S. S., et al. (2024). Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex. PMC.
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
- Lee, J. H., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. PubMed. DOI: 10.1016/j.intimp.2023.111124.
- Moccia, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC.
- Astuti, P., et al. (2020). Cytotoxic activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)- phenol compound on T47D breast cancer cells. Repository UIN Malang.
- AK Scientific, Inc. (n.d.). 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Safety Data Sheet.
- Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. DOI: 10.3390/ijms22115636.
- NIST. (n.d.). 2-Methoxy-6-methylphenol.
- Kumar, V., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PMC.
- Rivera-Sánchez, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI.
- Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
Sources
- 1. Buy 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol [smolecule.com]
- 2. Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchtrend.net [researchtrend.net]
